molecular formula C20H15F3N2O4S B11125082 (2S)-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino](phenyl)ethanoic acid

(2S)-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino](phenyl)ethanoic acid

Cat. No.: B11125082
M. Wt: 436.4 g/mol
InChI Key: CGENSCVQLYZXTD-HNNXBMFYSA-N
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Description

2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, a trifluoromethoxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-methyl-2-(4-trifluoromethoxyphenyl)thiazole with phenylacetic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. As a peroxisome proliferator-activated receptor agonist, it can modulate the expression of genes involved in inflammation and metabolism . This interaction helps regulate central inflammation and control brain inflammation processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15F3N2O4S

Molecular Weight

436.4 g/mol

IUPAC Name

(2S)-2-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C20H15F3N2O4S/c1-11-16(17(26)25-15(19(27)28)12-5-3-2-4-6-12)30-18(24-11)13-7-9-14(10-8-13)29-20(21,22)23/h2-10,15H,1H3,(H,25,26)(H,27,28)/t15-/m0/s1

InChI Key

CGENSCVQLYZXTD-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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